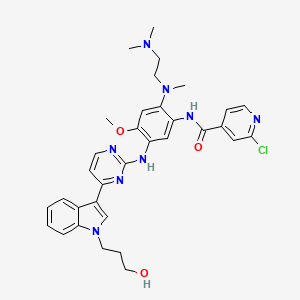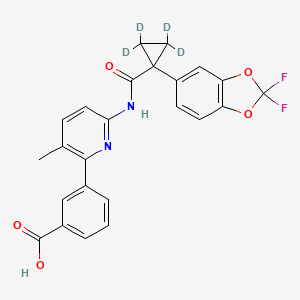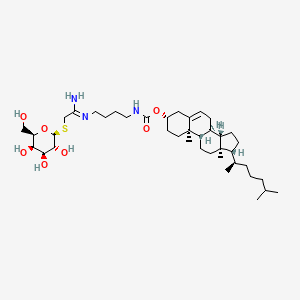
DM-CO-(CH2)5-SMe
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DM-CO-(CH2)5-SMe: is a compound derived from antibody-drug conjugates (ADC) metabolite. It is known for its anticancer properties and has demonstrated cytotoxicity against various cancer cell lines, including H1703, H1975, COLO704, and Colo720E .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of DM-CO-(CH2)5-SMe involves the preparation of maytansinoid derivatives with self-immolative peptide linkers. These derivatives are then conjugated to antibodies to form ADCs. The specific reaction conditions and steps are detailed in the preparation of maytansinoid derivatives .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis of the maytansinoid derivatives followed by their conjugation to antibodies. The process requires stringent control of reaction conditions to ensure the purity and efficacy of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: DM-CO-(CH2)5-SMe undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidized products.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: Substitution reactions can occur, particularly involving the sulfur and methylene groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines .
Applications De Recherche Scientifique
DM-CO-(CH2)5-SMe has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the behavior of ADC metabolites.
Biology: Investigated for its cytotoxic effects on various cancer cell lines.
Medicine: Explored as a potential anticancer agent in preclinical and clinical studies.
Industry: Utilized in the development of new ADCs for targeted cancer therapy
Mécanisme D'action
The mechanism of action of DM-CO-(CH2)5-SMe involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to tubulin, disrupting microtubule dynamics, and ultimately leading to cell cycle arrest and apoptosis in cancer cells. The self-immolative peptide linker facilitates the release of the active maytansinoid derivative within the target cells .
Comparaison Avec Des Composés Similaires
DM-CO-(CH2)4-SMe: A similar compound with one less methylene group.
DM-CO-(CH2)6-SMe: A similar compound with one additional methylene group.
DM-CO-(CH2)5-SH: A similar compound with a thiol group instead of a methylthio group.
Uniqueness: DM-CO-(CH2)5-SMe is unique due to its specific structure, which allows for optimal interaction with its molecular targets. The presence of the methylthio group enhances its cytotoxicity compared to similar compounds .
Propriétés
Formule moléculaire |
C39H56ClN3O10S |
|---|---|
Poids moléculaire |
794.4 g/mol |
Nom IUPAC |
[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[methyl(6-methylsulfanylhexanoyl)amino]propanoate |
InChI |
InChI=1S/C39H56ClN3O10S/c1-23-14-13-15-30(50-8)39(48)22-29(51-37(47)41-39)24(2)35-38(4,53-35)31(52-36(46)25(3)42(5)32(44)16-11-10-12-17-54-9)21-33(45)43(6)27-19-26(18-23)20-28(49-7)34(27)40/h13-15,19-20,24-25,29-31,35,48H,10-12,16-18,21-22H2,1-9H3,(H,41,47)/b15-13+,23-14+/t24-,25+,29+,30-,31+,35+,38+,39+/m1/s1 |
Clé InChI |
BFNYSMXVEUWMPZ-WVHJZCRASA-N |
SMILES isomérique |
C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C/C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4([C@H]1O4)C)OC(=O)[C@H](C)N(C)C(=O)CCCCCSC)C)\C)OC)(NC(=O)O2)O |
SMILES canonique |
CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCCCCSC)C)C)OC)(NC(=O)O2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![sodium;2,3-dihydroxypropyl [(2R)-1,1,2,3,3-pentadeuterio-2-[(7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoyl]oxy-3-heptadecanoyloxypropyl] phosphate](/img/structure/B12402849.png)









![[8-Methoxy-3-[[4-methoxy-3-(3-methoxyphenyl)benzoyl]amino]-2-oxochromen-7-yl] acetate](/img/structure/B12402910.png)

![3-[(3R)-8,8-dimethyl-3,4-dihydro-2H-pyrano[2,3-f]chromen-3-yl]-6-methoxybenzene-1,2-diol](/img/structure/B12402917.png)

